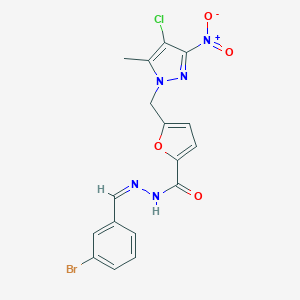![molecular formula C20H19ClN6O3S B445889 N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)
N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features a benzodioxole ring, a triazole ring, and a hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a variety of reagents and conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and triazole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxol-5-amine
- Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Uniqueness
What sets N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxole and triazole rings, along with the hydrazide group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H19ClN6O3S |
|---|---|
Peso molecular |
458.9g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-27-18(10-22-15-4-2-3-14(21)8-15)24-26-20(27)31-11-19(28)25-23-9-13-5-6-16-17(7-13)30-12-29-16/h2-9,22H,10-12H2,1H3,(H,25,28)/b23-9+ |
Clave InChI |
DWVCFBPDJJSLDJ-NUGSKGIGSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
SMILES isomérico |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NN=CC2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantyl)-N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445807.png)


![Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B445811.png)


![2-{[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B445817.png)


![N-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B445821.png)

![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-2-(3-propoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B445826.png)
![2-(3-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445827.png)

